molecular formula C17H17BrN2O3 B11167993 2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone

2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone

Cat. No.: B11167993
M. Wt: 377.2 g/mol
InChI Key: DEBFVLHSXSKZHZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone is a complex organic compound that features a brominated phenyl group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone typically involves multiple steps:

    Bromination of Phenyl Group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂).

    Piperazine Derivatization: Piperazine is reacted with the furan-2-carbonyl chloride to form the furan-2-carbonyl-piperazine intermediate.

    Coupling Reaction: The brominated phenyl group is coupled with the furan-2-carbonyl-piperazine intermediate under basic conditions, often using a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid or other oxidized derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2-carbonyl-piperazine alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of brominated phenyl groups and furan rings with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The presence of the piperazine moiety suggests it could interact with neurotransmitter receptors, making it a candidate for the development of new drugs targeting the central nervous system.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The brominated phenyl group and furan ring may interact with enzymes or receptors, while the piperazine moiety could modulate neurotransmitter activity. These interactions could lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methyl-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone: Similar structure but with a methyl group instead of bromine.

    2-(4-Fluoro-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromo-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone imparts unique reactivity and potential biological activity compared to its chloro, methyl, and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with molecular targets, making this compound particularly interesting for further study.

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H17BrN2O3/c18-14-5-3-13(4-6-14)12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2

InChI Key

DEBFVLHSXSKZHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3

Origin of Product

United States

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